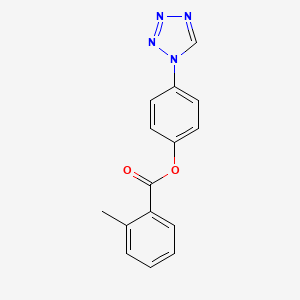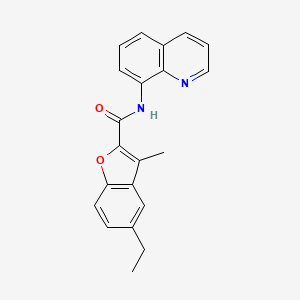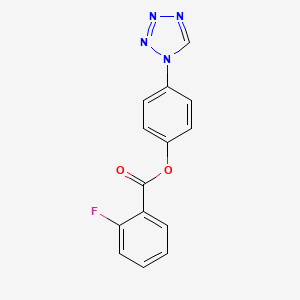
PqsR/LasR-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PqsR/LasR-IN-1, also known as compound 2a, is a potent inhibitor of the PqsR and LasR systems. These systems are crucial for the quorum sensing mechanism in Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen. This compound exhibits anti-virulence activity by reducing the production of biofilm, pyocyanin, and rhamnolipids in Pseudomonas aeruginosa .
Méthodes De Préparation
The synthesis of PqsR/LasR-IN-1 involves several steps. The compound has a molecular formula of C24H20ClNO3 and a molecular weight of 405.87 g/mol
Analyse Des Réactions Chimiques
PqsR/LasR-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
PqsR/LasR-IN-1 has several scientific research applications:
Chemistry: It is used as a tool to study quorum sensing mechanisms in bacteria.
Biology: The compound helps in understanding bacterial communication and biofilm formation.
Mécanisme D'action
PqsR/LasR-IN-1 exerts its effects by inhibiting the PqsR and LasR systems in Pseudomonas aeruginosa. These systems are part of the quorum sensing mechanism that regulates the expression of virulence factors. By binding to the PqsR and LasR receptors, this compound prevents the activation of these systems, thereby reducing the production of biofilm, pyocyanin, and rhamnolipids .
Comparaison Avec Des Composés Similaires
PqsR/LasR-IN-1 is unique in its dual inhibition of both PqsR and LasR systems. Similar compounds include:
Quercetin: A natural flavonoid that inhibits the LasR system and reduces virulence factors in Pseudomonas aeruginosa.
These compounds share similar mechanisms of action but differ in their chemical structures and specific targets within the quorum sensing systems.
Propriétés
Formule moléculaire |
C24H20ClNO3 |
|---|---|
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H20ClNO3/c1-14-3-9-20(11-15(14)2)26-23(27)17-6-10-21-18(12-17)13-22(29-24(21)28)16-4-7-19(25)8-5-16/h3-12,22H,13H2,1-2H3,(H,26,27) |
Clé InChI |
WMGRTKLFMHNQKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11331350.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331356.png)
![1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11331361.png)
![1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methylpiperazine](/img/structure/B11331369.png)
![5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331370.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11331378.png)
![3-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11331379.png)


![5-(3-bromophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11331389.png)
![4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11331396.png)
![N-(biphenyl-2-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331409.png)

